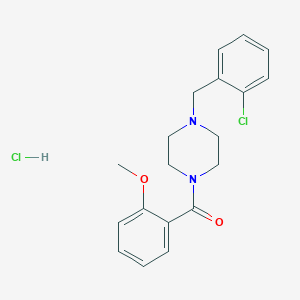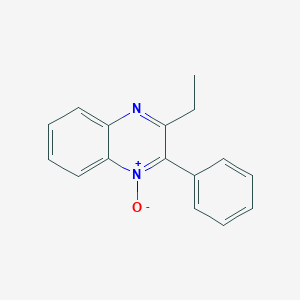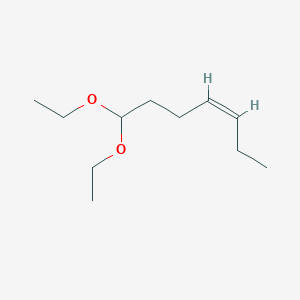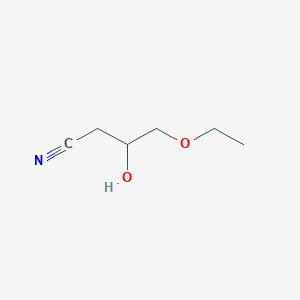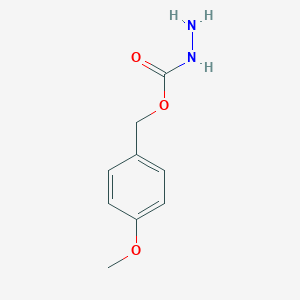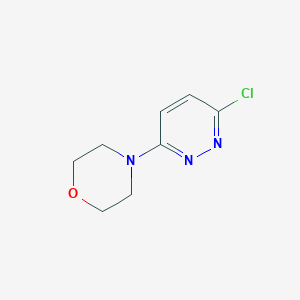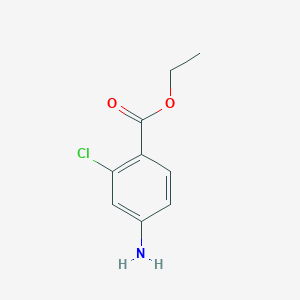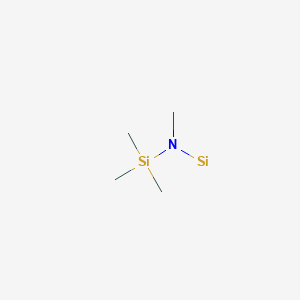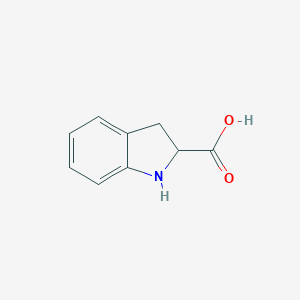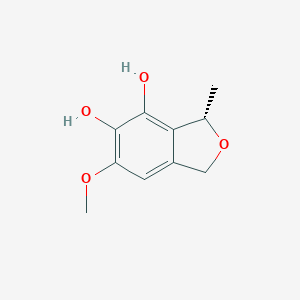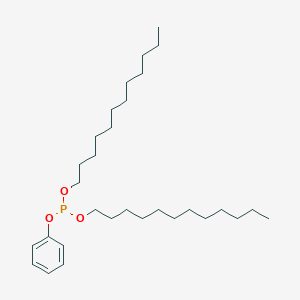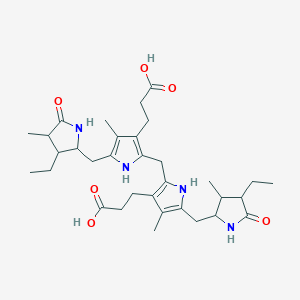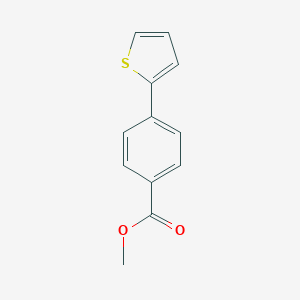
Methyl 4-(thiophen-2-yl)benzoate
Overview
Description
Methyl 4-(thiophen-2-yl)benzoate is a biochemical compound used in proteomics research . It has a molecular formula of C12H10O2S and a molecular weight of 218.3 .
Molecular Structure Analysis
The molecular structure of Methyl 4-(thiophen-2-yl)benzoate is represented by the InChI code1S/C12H10O2S/c1-14-12(13)10-6-4-9(5-7-10)11-3-2-8-15-11/h2-8H,1H3 . This indicates the presence of 12 carbon atoms, 10 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom in the molecule . Physical And Chemical Properties Analysis
Methyl 4-(thiophen-2-yl)benzoate has a molecular weight of 218.27 g/mol . It has a computed XLogP3 value of 3.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is solid in physical form .Scientific Research Applications
Organic Electronics and Semiconductors
Field:
Organic electronics and semiconductor materials.
Summary:
Methyl 4-(thiophen-2-yl)benzoate is utilized in the development of organic semiconductors. These materials play a crucial role in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s π-conjugated structure allows it to participate in charge transport, making it suitable for use in electronic devices.
Methods and Experimental Procedures:
Researchers synthesize Methyl 4-(thiophen-2-yl)benzoate using established organic synthesis techniques. Common methods include esterification reactions between 4-(thiophen-2-yl)benzoic acid and methanol. Purification methods, such as recrystallization or column chromatography, ensure high purity.
Results and Outcomes:
The compound’s incorporation into organic semiconductors enhances charge mobility, leading to improved device performance. Researchers have reported increased carrier mobility in OFETs and efficient electroluminescence in OLEDs when using Methyl 4-(thiophen-2-yl)benzoate-based materials .
Corrosion Inhibitors
Field:
Materials science and corrosion prevention.
Summary:
Thiophene derivatives, including Methyl 4-(thiophen-2-yl)benzoate, find applications as corrosion inhibitors. These compounds protect metal surfaces from degradation caused by environmental factors, such as moisture and aggressive chemicals.
Methods and Experimental Procedures:
Researchers evaluate the inhibitory properties of Methyl 4-(thiophen-2-yl)benzoate by exposing metal samples (e.g., steel, aluminum) to corrosive environments. Techniques include electrochemical measurements, weight loss analysis, and surface characterization.
Results and Outcomes:
Methyl 4-(thiophen-2-yl)benzoate demonstrates promising corrosion inhibition properties. It forms a protective film on metal surfaces, reducing the rate of corrosion. Researchers quantify inhibition efficiency and compare it with other corrosion inhibitors .
Antioxidant and Antimicrobial Properties
Field:
Biochemistry and pharmacology.
Summary:
Methyl 4-(thiophen-2-yl)benzoate exhibits antioxidant and antimicrobial activities. These properties make it relevant for potential therapeutic applications.
Methods and Experimental Procedures:
In vitro assays assess the compound’s ability to scavenge free radicals (e.g., 2,2-diphenyl-1-picrylhydrazyl, DPPH). Researchers also evaluate its antimicrobial effects against bacteria (e.g., Bacillus subtilis, Escherichia coli) and fungi (e.g., Aspergillus niger, Penicillium rubrum).
Results and Outcomes:
Methyl 4-(thiophen-2-yl)benzoate demonstrates significant DPPH radical scavenging activity. Additionally, it exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains .
Synthesis of Bioactive Compounds
Field:
Medicinal chemistry and drug development.
Summary:
Methyl 4-(thiophen-2-yl)benzoate serves as a precursor in the synthesis of bioactive molecules. Researchers use it to create derivatives with potential therapeutic applications.
Methods and Experimental Procedures:
Chemists employ Methyl 4-(thiophen-2-yl)benzoate as a starting material in various synthetic routes. For instance, it participates in reactions to form anti-cancer agents and anti-atherosclerotic compounds.
Results and Outcomes:
The compound’s versatility allows researchers to access diverse bioactive scaffolds. By modifying its structure, they can explore new drug candidates .
Safety And Hazards
properties
IUPAC Name |
methyl 4-thiophen-2-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)10-6-4-9(5-7-10)11-3-2-8-15-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKUJLJBJZNZIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395190 | |
| Record name | Methyl 4-(thiophen-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(thiophen-2-yl)benzoate | |
CAS RN |
17595-86-7 | |
| Record name | Methyl 4-(thiophen-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


